molecular formula C6H10O4 B2641769 4-Methoxy-2-methyl-4-oxobutanoic acid CAS No. 111266-27-4; 23268-03-3; 81025-83-4

4-Methoxy-2-methyl-4-oxobutanoic acid

Cat. No.: B2641769
CAS No.: 111266-27-4; 23268-03-3; 81025-83-4
M. Wt: 146.142
InChI Key: UVQYBUYGFBXQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111266-27-4; 23268-03-3; 81025-83-4

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

4-methoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)

InChI Key

UVQYBUYGFBXQGO-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)C(=O)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-methylene-4-oxobutanoic acid (1.44 g, 10.0 mmol) in MeOH (100 mL) was added 10% Pd on carbon (200 mg). The mixture was stirred under H2 at room temperature for 2 h. The mixture was filtered and the filtrate was concentrated to dryness to give the product as a colorless oil (1.4 g, 96% yield). ESI MS: m/z 147.1 [M+H]+. 1H NMR (400 MHz, CDCl3): δ 3.69 (s, 3H), 2.99-2.94 (m, 1H), 2.77 (d, J=8.0 Hz, 0.5H), 2.73 (d, J=8.4 Hz, 0.5H), 2.46 (d, J=5.6 Hz, 0.5H), 2.42 (d, J=6.4 Hz, 0.5H), 1.27 (d, J=7.6 Hz, 3H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.